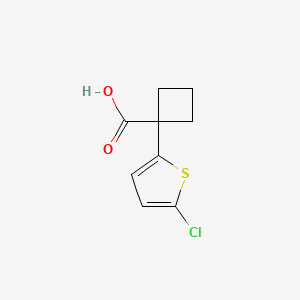
1-(5-Chlorothiophen-2-yl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a chlorinated thiophene ring attached to a cyclobutane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chlorothiophen-2-yl)cyclobutane-1-carboxylic acid typically involves the chlorination of thiophene followed by cyclobutane ring formation and subsequent carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes and the use of advanced catalytic systems to optimize the efficiency and cost-effectiveness of the synthesis. The precise methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chlorothiophen-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5-Bromothiophen-2-yl)cyclobutane-1-carboxylic acid
- 1-(5-Fluorothiophen-2-yl)cyclobutane-1-carboxylic acid
- 1-(5-Methylthiophen-2-yl)cyclobutane-1-carboxylic acid
Comparison: Compared to these similar compounds, 1-(5-Chlorothiophen-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity, stability, and potential applications. The specific properties and applications of each compound can vary based on the substituents attached to the thiophene ring.
Properties
CAS No. |
880166-08-5 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H9ClO2S/c10-7-3-2-6(13-7)9(8(11)12)4-1-5-9/h2-3H,1,4-5H2,(H,11,12) |
InChI Key |
KLJJNNDNLDDJGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(S2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


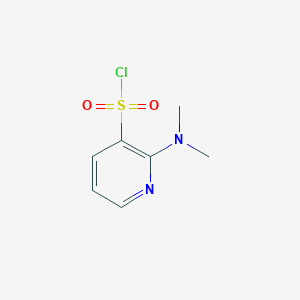
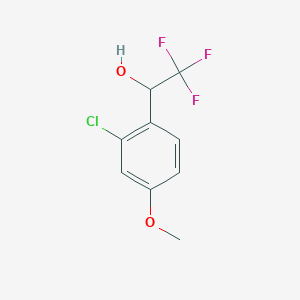
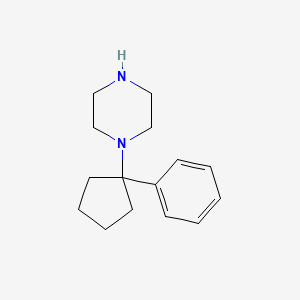
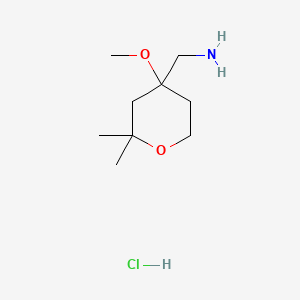
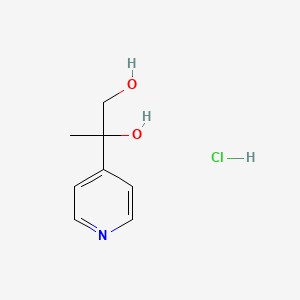
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)
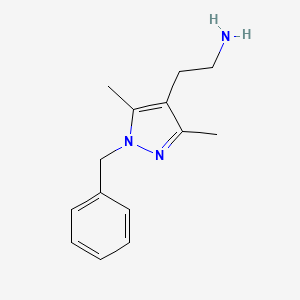
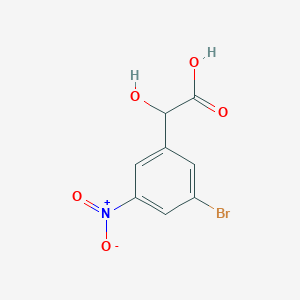
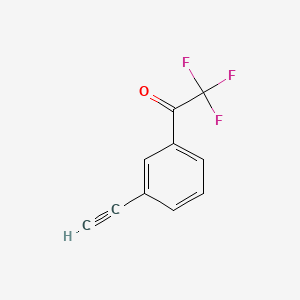
![2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
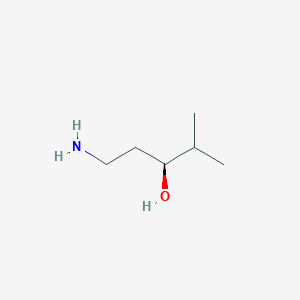
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)
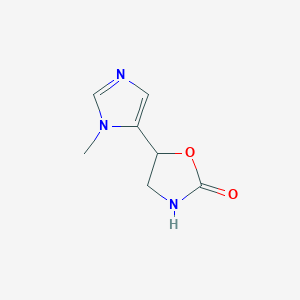
![5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylicacid](/img/structure/B13591728.png)
